Ethyl 2-{[(4-bromophenyl)sulfonyl]amino}benzoate
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Overview
Description
Ethyl 2-{[(4-bromophenyl)sulfonyl]amino}benzoate is an organic compound with the molecular formula C15H14BrNO4S It is a derivative of benzoic acid, where the ethyl ester is substituted with a 4-bromophenylsulfonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(4-bromophenyl)sulfonyl]amino}benzoate typically involves a multi-step process:
Nitration: The starting material, benzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination: The amine group is brominated to introduce the bromine atom.
Sulfonylation: The brominated amine is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Esterification: Finally, the carboxylic acid group is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(4-bromophenyl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzylic position.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine) for halogenation.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide can be used for nucleophilic substitution.
Oxidation and Reduction: Reagents like potassium permanganate or hydrogen gas can be used for oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would introduce a nitro group, while nucleophilic substitution could replace the bromine atom with a different functional group .
Scientific Research Applications
Ethyl 2-{[(4-bromophenyl)sulfonyl]amino}benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-{[(4-bromophenyl)sulfonyl]amino}benzoate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Similar in structure but lacks the sulfonyl and ester groups.
Ethyl 2-(4-bromophenyl)acetate: Similar but lacks the sulfonylamino group.
Uniqueness
Ethyl 2-{[(4-bromophenyl)sulfonyl]amino}benzoate is unique due to the presence of both the sulfonylamino and ester groups, which confer distinct chemical properties and potential biological activities .
Properties
CAS No. |
349405-04-5 |
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Molecular Formula |
C15H14BrNO4S |
Molecular Weight |
384.2 g/mol |
IUPAC Name |
ethyl 2-[(4-bromophenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C15H14BrNO4S/c1-2-21-15(18)13-5-3-4-6-14(13)17-22(19,20)12-9-7-11(16)8-10-12/h3-10,17H,2H2,1H3 |
InChI Key |
WCBLOALPKIHGQH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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